molecular formula C19H16N2O B7738307 3-[(E)-(diphenylhydrazinylidene)methyl]phenol

3-[(E)-(diphenylhydrazinylidene)methyl]phenol

Cat. No.: B7738307
M. Wt: 288.3 g/mol
InChI Key: BDEFAHCLAZGBAY-HMMYKYKNSA-N
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Description

3-[(E)-(Diphenylhydrazinylidene)methyl]phenol is a hydrazone derivative featuring a phenolic core substituted with a diphenylhydrazinylidene group in the E-configuration. This structural motif is common in Schiff base chemistry, where the hydrazone group (–NH–N=CH–) imparts unique electronic and steric properties.

Properties

IUPAC Name

3-[(E)-(diphenylhydrazinylidene)methyl]phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16N2O/c22-19-13-7-8-16(14-19)15-20-21(17-9-3-1-4-10-17)18-11-5-2-6-12-18/h1-15,22H/b20-15+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BDEFAHCLAZGBAY-HMMYKYKNSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N(C2=CC=CC=C2)N=CC3=CC(=CC=C3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)N(C2=CC=CC=C2)/N=C/C3=CC(=CC=C3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(E)-(diphenylhydrazinylidene)methyl]phenol typically involves the condensation reaction between 3-hydroxybenzaldehyde and diphenylhydrazine. The reaction is carried out under acidic or basic conditions to facilitate the formation of the hydrazone linkage. The general reaction scheme is as follows:

[ \text{3-Hydroxybenzaldehyde} + \text{Diphenylhydrazine} \rightarrow \text{this compound} ]

The reaction conditions may vary, but common solvents used include ethanol or methanol, and the reaction is often conducted at room temperature or slightly elevated temperatures .

Industrial Production Methods

The use of continuous flow reactors and optimization of reaction parameters can enhance the efficiency and yield of the industrial process .

Chemical Reactions Analysis

Types of Reactions

3-[(E)-(diphenylhydrazinylidene)methyl]phenol undergoes various chemical reactions, including:

    Oxidation: The phenolic group can be oxidized to form quinones.

    Reduction: The hydrazone group can be reduced to form corresponding amines.

    Substitution: Electrophilic aromatic substitution reactions can occur on the phenol ring.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-[(E)-(diphenylhydrazinylidene)methyl]phenol has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-[(E)-(diphenylhydrazinylidene)methyl]phenol involves its interaction with various molecular targets. The phenolic group can participate in hydrogen bonding and electron donation, while the hydrazone group can interact with nucleophiles and electrophiles. These interactions can modulate biological pathways and enzyme activities, leading to its observed biological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Features and Substituent Effects

The compound’s phenolic backbone and hydrazone functionality are shared with several analogs, but substituent variations significantly influence their properties:

Compound Substituents Key Structural Differences
3-[(E)-(Diphenylhydrazinylidene)methyl]phenol Diphenylhydrazinylidene at C3 Baseline structure for comparison.
Phenol,3-[(1E)-2-(4-hydroxyphenyl)ethenyl] 4-Hydroxyphenyl ethenyl at C3 Lacks hydrazone group; features a conjugated ethenyl linker.
(E)-3-chloro-2-(((4-chlorophenyl)imino)methyl)phenol Chlorophenylimino, Cl at C2 and C3 Chlorine substituents enhance electronegativity; imino group replaces hydrazone.
(E)-4-nitro-2-((2-phenoxyphenylimino)methyl)phenol Nitro at C4, phenoxyphenylimino at C2 Electron-withdrawing nitro group alters electronic density; phenoxy group increases steric bulk.

Key Observations :

  • Steric Effects : Bulky substituents (e.g., diphenylhydrazinylidene) may hinder crystallization or molecular packing .
Physicochemical Properties

Crystallographic data from analogs suggest distinct packing patterns influenced by substituents:

Compound Crystal System Hydrogen Bonding Notable Interactions
(E)-3-chloro-2-(((4-chlorophenyl)imino)methyl)phenol Monoclinic (P21/c) O–H⋯N and C–H⋯Cl interactions π-π stacking between chlorophenyl rings
(E)-4-nitro-2-((2-phenoxyphenylimino)methyl)phenol Monoclinic O–H⋯O and N–H⋯O bonds Nitro group participates in strong H-bonding
Target Compound (Predicted) Likely monoclinic O–H⋯N and N–H⋯π interactions Diphenyl groups may induce steric hindrance

Insights :

  • Hydrogen bonding and π-π interactions dominate packing, with bulky groups reducing symmetry .
  • Chloro and nitro substituents enhance intermolecular forces, increasing melting points .

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